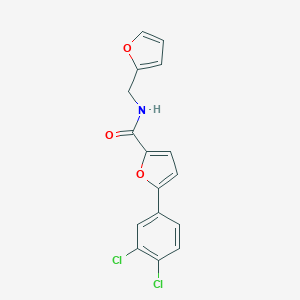

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide, also known as DCPIB, is a selective blocker of volume-regulated anion channels (VRACs). VRACs are ubiquitous in mammalian cells and play a crucial role in regulating cell volume and ion homeostasis. DCPIB has been widely used in scientific research to investigate the physiological and pathological functions of VRACs.

Wirkmechanismus

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide acts as a selective blocker of VRACs by binding to a specific site on the channel protein. VRACs are heteromeric protein complexes composed of LRRC8A and other LRRC8 family members. 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide binds to a site within the transmembrane domain of LRRC8A, leading to the inhibition of ion transport through the channel.

Biochemical and Physiological Effects

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects on different cell types. In neurons, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit glutamate release and reduce excitotoxicity. In astrocytes, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit cell swelling and reduce the release of pro-inflammatory cytokines. In cancer cells, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit cell migration and invasion.

Vorteile Und Einschränkungen Für Laborexperimente

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has several advantages as a research tool. It is a selective blocker of VRACs, allowing for the specific investigation of VRAC-related functions. It is also a reversible inhibitor, allowing for the recovery of channel activity after washout. However, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has some limitations. It can have off-target effects on other ion channels, such as chloride channels and potassium channels. It can also have cytotoxic effects at high concentrations, which can limit its use in some experiments.

Zukünftige Richtungen

For research include investigating the role of VRACs in different physiological and pathological conditions, such as ischemia, cancer, and neurodegenerative diseases. Further studies are also needed to elucidate the molecular mechanisms underlying the regulation of VRACs and to develop more selective and potent inhibitors of VRACs.

Conclusion

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a selective blocker of VRACs that has been widely used in scientific research to investigate the physiological and pathological functions of VRACs. It has various biochemical and physiological effects on different cell types and has several advantages as a research tool. However, it also has some limitations that need to be taken into account. Future research directions include investigating the role of VRACs in different conditions and developing more selective and potent inhibitors of VRACs.

Synthesemethoden

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of dichlorobenzene with furan-2-carboxylic acid, followed by the addition of furan-2-methanamine and the subsequent formation of the carboxamide. The final product is obtained through recrystallization and purification.

Wissenschaftliche Forschungsanwendungen

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been widely used in scientific research to investigate the physiological and pathological functions of VRACs. VRACs are involved in a variety of cellular processes, including cell volume regulation, apoptosis, migration, and proliferation. 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit VRACs in different cell types, such as neurons, astrocytes, and cancer cells, providing a valuable tool for studying the role of VRACs in these cells.

Eigenschaften

Molekularformel |

C16H11Cl2NO3 |

|---|---|

Molekulargewicht |

336.2 g/mol |

IUPAC-Name |

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide |

InChI |

InChI=1S/C16H11Cl2NO3/c17-12-4-3-10(8-13(12)18)14-5-6-15(22-14)16(20)19-9-11-2-1-7-21-11/h1-8H,9H2,(H,19,20) |

InChI-Schlüssel |

SVXDPQSXRYCGHN-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |

Kanonische SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)

![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)

![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)

![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)

![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)